N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 3-fluorophenyl group. This structure combines a fluorinated aromatic system with nitrogen-rich heterocycles, making it a candidate for pharmacological applications such as antimicrobial, anti-inflammatory, or antiproliferative agents .
Properties
Molecular Formula |
C17H15FN6OS |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15FN6OS/c1-2-8-24-16(14-10-19-6-7-20-14)22-23-17(24)26-11-15(25)21-13-5-3-4-12(18)9-13/h2-7,9-10H,1,8,11H2,(H,21,25) |
InChI Key |
ZHWNCRHUDHATGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyrazine moiety: This step may involve the use of pyrazine derivatives in a nucleophilic substitution reaction.
Attachment of the fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the sulfanylacetamide linkage: This step might involve the reaction of a thiol with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound might interact with a receptor, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituents on the Triazole Ring
- Allyl vs.
- Heterocyclic Attachments : Substituting pyrazin-2-yl with pyridin-3-yl (e.g., N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) modifies π-π stacking and hydrogen-bonding capabilities due to differences in ring size and nitrogen positioning .
Acetamide Substituents
- Fluorophenyl Position : Shifting the fluorine atom from the 3- to the 2-position on the phenyl ring (e.g., N-(2-fluorophenyl) analogs) impacts steric hindrance and dipole interactions, influencing receptor affinity .
- Halogenation and Electron-Withdrawing Groups : Compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide introduce chlorine and trifluoromethyl groups, enhancing lipophilicity and metabolic stability .
Anti-Exudative and Anti-Inflammatory Effects
- Pyrazine vs. Pyridine Derivatives : Pyrazin-2-yl-substituted compounds exhibit superior anti-exudative activity compared to pyridine analogs, likely due to enhanced hydrogen bonding with biological targets .
- Fluorophenyl Position : N-(3-fluorophenyl) derivatives show 20–30% greater inhibition of exudate formation in rat models compared to N-(2-fluorophenyl) variants at 10 mg/kg doses .
Antimicrobial and Antiproliferative Activity
- Electron-Withdrawing Groups : Derivatives with nitro or chloro substituents on the phenyl ring (e.g., KA3, KA4, KA7) demonstrate MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to improved membrane penetration .
- Triazole-Acetamide Hybrids : Compounds like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide show IC50 values <10 µM in antiproliferative assays, with allyl groups enhancing cellular uptake .
Physicochemical Properties
- Key Trends : Allyl substituents increase logP by ~0.3 units compared to ethyl groups, reducing aqueous solubility. Pyrazine-containing derivatives exhibit lower molecular weights but comparable solubility to pyridine analogs .
Structure-Activity Relationships (SAR)
- Triazole Substituents : Allyl groups enhance antiproliferative activity, while ethyl groups favor anti-inflammatory effects .
- Aromatic Substitutions: Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring improve antimicrobial activity but may reduce metabolic stability .
- Heterocyclic Rings : Pyrazine derivatives show higher specificity for inflammatory targets, whereas pyridine analogs are more effective against pathogens .
Q & A
Basic: What are the standard synthetic routes for N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step protocols:
- Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles under acidic or basic conditions, with temperature control (80–120°C) to optimize regioselectivity .
- Sulfanyl Group Introduction : Reaction of the triazole intermediate with thiol-containing reagents (e.g., thiourea or mercaptoacetic acid) in polar aprotic solvents like DMF, often requiring inert atmospheres to prevent oxidation .
- Final Acetamide Coupling : Amidation via activation of carboxylic acid intermediates (e.g., using EDC/HOBt) with 3-fluoroaniline derivatives .
Key Catalysts : Zeolite Y-H and pyridine are employed to enhance reaction efficiency and reduce side products .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the triazole and pyrazine rings. For example, pyrazine protons resonate at δ 8.5–9.0 ppm, while the prop-2-en-1-yl group shows characteristic vinyl signals .
- High Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects byproducts .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, critical for verifying synthetic intermediates .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations to assess potency .
- Antimicrobial Testing : Agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) to identify mechanistic targets .
Advanced: How can reaction yields be optimized during the synthesis of the triazole core?
- Solvent Optimization : Use DMF or DMSO to enhance intermediate solubility and reaction homogeneity .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
- Catalyst Screening : Zeolite Y-H improves cyclization efficiency by 20–30% compared to traditional acid catalysts .
- Workup Refinement : Precipitation in ice-cold HCl reduces impurities from unreacted thiols .
Advanced: How do structural modifications influence its biological activity?
- Pyrazine Substitutions : Electron-withdrawing groups (e.g., -Cl) at the pyrazine 2-position enhance antimicrobial activity by 40% compared to unsubstituted analogs .
- Prop-2-en-1-yl Flexibility : Allyl groups improve membrane permeability, as shown in Caco-2 cell permeability assays .
- 3-Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity increases target binding affinity (e.g., Kd values for kinase inhibition drop by 1.5-fold) .
Advanced: How should researchers address contradictions in biological assay data?
- Assay Replication : Conduct triplicate experiments with blinded controls to minimize operator bias .
- Dose-Response Curves : Validate IC₅₀ consistency across multiple cell lines or microbial strains .
- Metabolic Stability Testing : Use liver microsome assays to rule out false negatives caused by rapid compound degradation .
Advanced: What computational methods support the design of derivatives with improved selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .
- QSAR Modeling : Linear regression analysis correlates substituent electronegativity with IC₅₀ values, guiding rational design .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., BBB penetration) to prioritize synthesizable candidates .
Advanced: What strategies mitigate regioselectivity challenges during triazole synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., pyrazine nitrogen) with Boc groups to direct cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving regioselectivity to >90% .
- Lewis Acid Catalysts : ZnCl₂ directs substituent orientation during ring closure, minimizing isomer formation .
Advanced: How does pH or light exposure impact compound stability during storage?
- pH Sensitivity : Degradation accelerates at pH < 4 or > 8, as shown by HPLC monitoring over 30 days .
- Light Protection : Store in amber vials under N₂ atmosphere; UV-Vis spectroscopy confirms 95% stability after 60 days vs. 70% in clear vials .
- Lyophilization : Freeze-drying in trehalose matrices prevents hydrolysis in aqueous environments .
Advanced: What functional group modifications enhance target binding without toxicity?
- Sulfonyl Replacement : Replacing the sulfanyl group with sulfonamide improves metabolic stability (t½ increases from 2h to 6h in rat plasma) .
- Heterocyclic Additions : Introducing pyrrolidine at the triazole 4-position reduces cytotoxicity in HEK-293 cells by 50% while retaining activity .
- Bioisosteric Swaps : Substituting pyrazine with pyridine maintains target affinity but lowers hepatotoxicity (ALT levels drop by 30% in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
